Geldanamycin-FITC

Hsp90 Fluorescence Polarization Competitive Binding Assay

Challenge: Validated fluorescent Hsp90 probes require batch-to-batch consistency in quantum yield and specific membrane-impermeability for surface vs. cytosolic targeting. Solution: Geldanamycin-FITC (≥98% HPLC) is a certified conjugate for FP-based HTS and cell surface labeling. - Validated Kd: 620 nM (Hsp90α N-terminal domain, ITC at 298K) - Assay-ready: 5 nM working conc. with 1-2h incubation (λex 485/λem 528 nm) - Supply: Bulk DMSO stock (>10 mg/mL solubility), stable purple solid

Molecular Formula C55H63N5O13S
Molecular Weight 1034.2 g/mol
Cat. No. B12422447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeldanamycin-FITC
Molecular FormulaC55H63N5O13S
Molecular Weight1034.2 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1
InChIKeyNLCWMGUTUFWVHY-CPMGOHQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geldanamycin-FITC Fluorescent Hsp90 Probe


Geldanamycin-FITC is a fluorescent derivative of the natural product Hsp90 inhibitor geldanamycin, formed by conjugating fluorescein isothiocyanate (FITC) to the geldanamycin scaffold. It serves as a fluorescent probe for Hsp90 binding studies [1]. The compound retains nanomolar affinity for Hsp90 [2] while providing green fluorescence (Ex/Em ~488/515 nm) for detection in fluorescence polarization assays and cellular imaging . Its key procurement advantage lies in its dual functionality as a competitive binding tracer for Hsp90 inhibitor screening and as a cell-surface Hsp90 detection agent due to its membrane-impermeable nature .

Workflow Fluorescence polarization competitive binding assays
Selection FITC-labeled geldanamycin probe with defined Hsp90α affinity
Use Context Hsp90 inhibitor screening, cell surface Hsp90 imaging, target engagement validation

Pitfalls of Substituting Geldanamycin-FITC


Generic substitution of Geldanamycin-FITC with unlabeled geldanamycin or other fluorescent Hsp90 probes is precluded by its distinct physicochemical and biological properties. Unlike unlabeled geldanamycin, Geldanamycin-FITC is cell-membrane impermeable, restricting its binding exclusively to cell-surface Hsp90, a feature critical for studies requiring spatial restriction of Hsp90 interaction . Compared to other fluorescent probes like BODIPY-geldanamycin (BDGA) or Cy3B-geldanamycin, Geldanamycin-FITC offers a unique combination of green emission (488/515 nm) for standard fluorescence platforms and a defined conjugation chemistry that maintains high Hsp90 affinity [1]. Furthermore, its well-characterized performance in validated fluorescence polarization competition assays provides a standardized benchmark for inhibitor screening, which alternative tracers may not replicate without extensive re-optimization [2].

Unconjugated geldanamycin lacks intrinsic FITC fluorescence; direct substitution disables FP and imaging detection.
BODIPY-geldanamycin exhibits slow, tight binding kinetics (t1/2 ~4.6 h), which may not reproduce rapid equilibrium FP assay conditions.
Non-validated FITC conjugates can introduce batch-dependent quantum yield, purity, and linker stability variability.

Geldanamycin-FITC Comparative Evidence


Hsp90α Binding Affinity Validation

Geldanamycin-FITC has been validated in a competitive binding fluorescence polarization assay against recombinant Hsp90α. In this assay, a known competitor compound (CHEMBL4763114) was shown to displace FITC-geldanamycin from the N-terminal domain of Hsp90α with an IC50 of 56 nM [1]. This demonstrates that Geldanamycin-FITC binds to the ATP-binding pocket of Hsp90α with high affinity and is a suitable tracer for identifying and characterizing competitive inhibitors.

Hsp90α Binding Affinity
Direct head-to-head
Kd = 620 nM
Supports tracer binding validation for FP assays
ITC, 298 K, recombinant Hsp90α N-terminal domain
Hsp90 Fluorescence Polarization Competitive Binding Assay

Competitive Displacement Profiling for Hsp90 Inhibitors

Conjugation of geldanamycin with FITC renders the molecule cell-membrane impermeable, a property not shared by the parent compound. Unconjugated geldanamycin freely diffuses into cells and binds both intracellular and cell-surface Hsp90 . In contrast, Geldanamycin-FITC binds exclusively to Hsp90 on the cell surface and has no effect on cytosolic Hsp90 . This differential permeability enables experiments that specifically interrogate the function of cell-surface Hsp90 without confounding intracellular effects.

Inhibitor Displacement
Direct head-to-head
17-AAG Ki 4.6 nM
BIIB021 Ki 1.7 nM
Supports inhibitor rank-order discrimination in FP format
FP assay with FITC-geldanamycin tracer, recombinant Hsp90α
Cell Surface Hsp90 Membrane Impermeability Spatial Pharmacology

Cell Surface Selectivity and Membrane Impermeability

While both Geldanamycin-FITC and BODIPY-geldanamycin (BDGA) are fluorescent Hsp90 probes, they exhibit different binding kinetics and affinities. BDGA binds Hsp90α with a Ki* of 10 nM, a k_off of 2.5 × 10⁻³ min⁻¹, and a t₁/₂ of 4.6 hours, demonstrating slow, tight binding [1]. This kinetic profile has been rigorously characterized for BDGA and is used to explain the high cellular potency of geldanamycin analogs [2]. In contrast, Geldanamycin-FITC is typically employed in shorter-term, competitive binding assays (e.g., 30-minute incubations [3]), and its direct kinetic parameters (e.g., k_off, t₁/₂) for Hsp90 are not as extensively documented in the primary literature. Researchers requiring detailed kinetic analysis may prefer BDGA, while those needing a robust tracer for rapid inhibitor screening or cell-surface studies often select Geldanamycin-FITC.

Cell Surface Selectivity
Class-level inference
Membrane impermeable; extracellular Hsp90 only
Enables cell-surface-specific Hsp90 labeling context
Data to verify; live-cell binding, excludes cytosolic Hsp90
Hsp90 Binding Kinetics BODIPY-Geldanamycin Fluorescent Probe Comparison

Long-Term Stability and Storage Conditions

Geldanamycin-FITC serves as a reliable tracer in fluorescence polarization assays to determine the binding affinity (Ki) of novel Hsp90 inhibitors. In a validated assay, the well-characterized Hsp90 inhibitor 17-AAG was found to have a Ki of 4.6 ± 0.5 nM for Hsp90α when competing against FITC-labeled geldanamycin [1]. This demonstrates that the FITC conjugate can be used to accurately measure the high-affinity interactions of known and novel Hsp90 ligands, providing a quantitative benchmark for inhibitor characterization.

Reagent Stability
Supporting evidence
Solid: 2 years at -20°C
DMSO: 3 months at -20°C
Defined stability supports procurement planning
Store protected from light; solution window may vary
Hsp90 Inhibitor Screening Ki Determination Fluorescence Polarization

Geldanamycin-FITC Research and Industrial Applications


HTS for Hsp90 ATP-Competitive Inhibitors

Geldanamycin-FITC is ideally suited for HTS campaigns targeting the ATP-binding pocket of Hsp90α. As validated by Kim et al. (2004), the probe can be used in a fluorescence polarization assay to measure the competitive binding of test compounds. The assay allows for rapid, mix-and-read quantification of inhibitor potency (e.g., Ki of 4.6 ± 0.5 nM for 17-AAG) [1] and is amenable to 384- or 1536-well formats for large-scale screening.

Cell Surface Hsp90 Detection in Live Tumor Cells

Due to its cell-membrane impermeability, Geldanamycin-FITC is the reagent of choice for studying the distinct pool of Hsp90 expressed on the plasma membrane [1]. It enables visualization and quantification of cell-surface Hsp90 by fluorescence microscopy or flow cytometry without interference from intracellular Hsp90 pools. This is particularly valuable in oncology research for tracking cell-surface Hsp90's role in tumor cell migration and invasion [2].

Target Engagement and Binding Site Validation

Geldanamycin-FITC provides a standardized, quantitative platform for characterizing the binding affinity of new chemical entities against Hsp90. Its use in validated competition assays allows direct comparison of new inhibitors to established standards like 17-AAG (Ki = 4.6 nM) [1] or other potent competitors (e.g., IC50 = 56 nM) [2], generating reliable structure-activity relationship (SAR) data essential for lead optimization in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Hsp90 Inhibitor Screening FP Assays
Fluorescent probe with defined Hsp90α binding affinity
Competitive inhibitor displacement and rank-order potency
Live-Cell Surface Hsp90 Imaging
Membrane-impermeable FITC conjugate
Exclusive extracellular Hsp90 labeling validation
Target Engagement & Binding Site Validation
ATP-competitive probe for orthogonal assays
On-target ATP-pocket engagement vs. cellular activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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